Zafirlukast impurity H-d11
Description
Significance of Impurity Research in Pharmaceutical Development and Quality Assurance
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. neopharmlabs.com Pharmaceutical impurities are extraneous, unwanted chemicals that can be present in an API or a formulated drug. gmpinsiders.com These substances can originate from various sources, including the synthetic process (raw materials, intermediates, by-products), degradation of the drug substance over time, or interaction with packaging materials. gmpinsiders.comglobalresearchonline.net
The presence of impurities, even in minute quantities, can significantly impact the quality, stability, and safety of a medication. gmpinsiders.com Potential risks associated with impurities include reduced drug potency, the introduction of toxic effects, and a decrease in the product's shelf life. gmpinsiders.com Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate the identification, quantification, and control of impurities. globalpharmatek.com
Impurity profiling, which involves the systematic detection, identification, and quantification of impurities in a pharmaceutical compound, has become a mandatory requirement for new drug applications. globalpharmatek.com This process is integral throughout the drug development lifecycle, from initial synthesis to commercial production and stability studies. globalresearchonline.netglobalpharmatek.com It ensures that the final drug product is of high quality and adheres to regulatory standards, thereby safeguarding public health. globalpharmatek.com
Principles and Applications of Deuterated Compounds in Pharmaceutical Science and Analysis
Deuterated compounds are molecules in which one or more hydrogen (H) atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (D). clearsynth.comspectroscopyonline.com This isotopic substitution results in an increase in molecular mass but does not significantly alter the chemical properties of the compound. spectroscopyonline.com This unique characteristic makes deuterated compounds exceptionally valuable tools in analytical chemistry and pharmaceutical science. thalesnano.com
The primary application of deuterated compounds is as internal standards in quantitative analytical techniques, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com In methods like liquid chromatography-mass spectrometry (LC-MS), a known quantity of a deuterated standard (which is an isotopically labeled version of the analyte being measured) is added to a sample. aptochem.com
Because the deuterated standard is nearly identical chemically to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. aptochem.comscioninstruments.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. scioninstruments.com This allows the deuterated internal standard to serve as a precise reference point, correcting for variations in the analytical process, such as matrix effects (ion suppression or enhancement), and ensuring the accuracy and reliability of the quantitative results. clearsynth.comkcasbio.com The use of stable isotope-labeled internal standards is a hallmark of robust and reliable bioanalytical methods. aptochem.comkcasbio.com
Contextual Overview of Zafirlukast (B1683622) and its Impurity Landscape
Zafirlukast is an orally administered leukotriene receptor antagonist used for the management of asthma. pharmaffiliates.comsynzeal.com The synthesis of Zafirlukast is a multi-step process, and like many complex organic syntheses, it can generate a number of process-related impurities. researchgate.netresearchgate.net During the process development of Zafirlukast, several unknown impurities have been detected, typically at levels between 0.05% and 0.15%, using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov
Regulatory guidelines necessitate that these impurities be identified and characterized to ensure the quality of the API. researchgate.net Research has led to the identification, synthesis, and characterization of numerous Zafirlukast impurities, which are often designated with letters (e.g., Impurity A, D, F, G, H). researchgate.netresearchgate.netchemicalbook.com One such process-related impurity is Zafirlukast Impurity H. researchgate.net To accurately quantify this impurity in batches of Zafirlukast, a reliable reference standard is required. Zafirlukast Impurity H-d11 is the stable isotope-labeled (deuterated) version of Impurity H, designed specifically for use as an internal standard in analytical testing. clearsynth.com
Detailed Research Findings
The tables below provide specific data regarding this compound and the broader impurity profile of Zafirlukast.
Table 1: Properties of this compound This table outlines the key chemical identifiers for the deuterated reference standard.
| Property | Value | Source |
| Chemical Name | This compound | clearsynth.com |
| Synonym | Cyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate-d11 | clearsynth.com |
| Molecular Formula | C₃₀H₂₆D₁₁N₃O₄ | clearsynth.com |
| Molecular Weight | 514.7 g/mol | clearsynth.com |
Table 2: Key Impurities of Zafirlukast This table lists some of the identified process-related impurities in Zafirlukast synthesis, illustrating the complexity of its impurity profile.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Zafirlukast | C₃₁H₃₃N₃O₆S | 575.68 | pharmaffiliates.com |
| Impurity 1 | C₂₀H₂₀N₂O₅ | 384.39 | researchgate.net |
| Impurity 2 | C₂₇H₂₇N₃O₆S | 521.58 | researchgate.net |
| Impurity 3 (m-Tolyl Isomer) | C₃₁H₃₃N₃O₆S | 575.68 | researchgate.net |
| Impurity 4 (p-Tolyl Isomer) | C₃₁H₃₃N₃O₆S | 575.68 | researchgate.net |
| Impurity 5 | C₂₅H₂₈N₂O₅ | 436.51 | researchgate.netpharmaffiliates.com |
| Impurity F | C₄₉H₄₉N₅O₈S | 868.01 | pharmaffiliates.com |
| Impurity G | C₃₇H₄₈N₄O₅ | 628.8 | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37N3O4 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C30H37N3O4/c1-33-19-22(26-18-24(14-15-27(26)33)32-30(35)37-25-10-6-7-11-25)16-20-12-13-21(17-28(20)36-2)29(34)31-23-8-4-3-5-9-23/h12-15,17-19,23,25H,3-11,16H2,1-2H3,(H,31,34)(H,32,35)/i3D2,4D2,5D2,8D2,9D2,23D |
InChI Key |
HOBXEFRNROTLJR-COQAUCAJSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NC5CCCCC5)OC |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of Zafirlukast Impurity H D11
Strategies for the Precision Synthesis of Zafirlukast (B1683622) Impurity H-d11
The precision synthesis of Zafirlukast Impurity H-d11 is centered on the controlled introduction of deuterium (B1214612) atoms into the molecular structure. This is achieved not by direct deuteration of the final impurity but by incorporating a deuterated building block during the synthetic sequence.
Targeted deuterium incorporation is the cornerstone of synthesizing labeled compounds like this compound. The primary strategy involves the use of a deuterated precursor in one of the key synthetic steps. For Impurity H-d11, which has the chemical name Cyclopentyl (3-(4-(Cyclohexyl-d11-carbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate, the deuterium atoms are located on the cyclohexyl ring. lgcstandards.com
This specific labeling is achieved by utilizing cyclohexylamine-d11 as a starting material. This deuterated reactant is then coupled with the appropriate carboxylic acid intermediate, 3-methoxy-4-((1-methyl-5-(((cyclopentyloxy)carbonyl)amino)-1H-indol-3-yl)methyl)benzoic acid, which is a precursor in the synthesis of Zafirlukast itself. The amide bond formation is typically facilitated by standard peptide coupling agents.
Table 1: Key Methodologies for Deuterium Incorporation
| Methodology | Description | Application to Impurity H-d11 |
| Use of Labeled Precursors | Incorporating a starting material or intermediate that already contains the desired isotopic label. | The use of cyclohexylamine-d11 is the most direct and precise method for synthesizing the target molecule. |
| Catalytic H-D Exchange | Exchanging hydrogen atoms for deuterium using a metal catalyst and a deuterium source (e.g., D2 gas, D2O). | This method is less specific and not ideal for targeted labeling on a saturated ring like cyclohexane (B81311) without affecting other parts of the molecule. |
| Deuteride Reduction | Using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium. | This is applicable for reducing a carbonyl group to a deuterated alcohol or alkane but is not directly relevant for the cyclohexyl group in this context. |
Once the synthesis is complete, the crude product contains the desired deuterated impurity alongside unreacted starting materials and potential side products. The isolation and purification of this compound to a high degree of chemical and isotopic purity is crucial for its function as a reference standard.
The primary method for purification is preparative high-performance liquid chromatography (HPLC). This technique allows for the separation of the target compound from closely related structures based on differences in polarity.
Key steps in derivation and isolation include:
Reaction Quenching and Work-up: Neutralizing the reaction mixture and performing liquid-liquid extraction to remove catalysts and water-soluble byproducts.
Chromatographic Purification: Employing preparative reverse-phase HPLC, often with a C18 column and a gradient elution system of acetonitrile (B52724) and water, to isolate the pure compound.
Characterization: Confirming the structural identity and purity of the isolated compound using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to verify the molecular weight and isotopic distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms.
Investigation of Process-Related Formation Pathways for this compound
This compound is not known to be a process-related impurity formed during the manufacturing of Zafirlukast. However, its non-deuterated counterpart, Impurity H, is a well-documented process impurity. researchgate.net Understanding the formation of Impurity H provides insight into the chemical stability of the parent drug and the potential degradation pathways that a deuterated Zafirlukast analog would follow.
The manufacturing process of Zafirlukast involves multiple chemical transformations, presenting opportunities for the formation of various impurities. acs.orgnih.gov Impurity H has been identified as a product resulting from the hydrolysis of the Zafirlukast molecule. researchgate.net This suggests that conditions involving water, particularly at non-neutral pH, can lead to the cleavage of the parent drug to form this impurity. Other process-related impurities in Zafirlukast synthesis arise from side reactions, contaminants in starting materials, or the degradation of intermediates. researchgate.netresearchgate.net
The primary mechanism for the formation of the Impurity H structure is hydrolysis. researchgate.netnih.gov This reaction involves the cleavage of the amide bond linking the benzoic acid moiety to the o-toluenesulfonamide (B73098) group in the Zafirlukast molecule.
While this compound is not a degradation product itself, if a hypothetical deuterated Zafirlukast analog (containing a deuterated cyclohexyl group) were subjected to hydrolytic stress conditions, it would degrade through the same pathway to yield this compound. The presence of deuterium on the cyclohexyl ring is distant from the reactive amide center and does not influence the hydrolytic degradation mechanism. Other degradation pathways for drugs can include oxidation, photolysis, and thermal decomposition, but hydrolysis is the key route for the formation of the Impurity H scaffold. nih.govijper.org
Optimization of Deuteration Efficiency and Isotopic Purity in this compound Synthesis
The utility of this compound as an internal standard is directly dependent on its isotopic purity and the efficiency of its synthesis. Optimization efforts focus on maximizing the incorporation of deuterium and minimizing the presence of non-deuterated or partially deuterated species.
Key optimization parameters include:
Purity of Deuterated Precursor: The synthesis must start with cyclohexylamine-d11 of the highest possible isotopic enrichment. Any presence of lighter isotopes (e.g., d10, d9) in the starting material will directly translate to isotopic impurities in the final product.
Reaction Conditions: The coupling reaction conditions must be optimized to ensure high conversion of the starting materials to the desired product, minimizing side reactions that could complicate purification. This includes the choice of coupling agent (e.g., DCC, EDC), solvent, and temperature. acgpubs.org
Purification Protocol: The preparative HPLC method must be fine-tuned to achieve baseline separation of the target deuterated compound from any residual starting materials and, crucially, from any non-deuterated Impurity H that might be present.
The final product's isotopic purity is verified by mass spectrometry, which can resolve the mass difference between the fully deuterated compound and any lighter isotopic variants. A high isotopic purity (typically >98%) is required for a reliable analytical standard.
Table 2: Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Key Parameters |
| LC-MS | To confirm molecular weight and assess isotopic purity and distribution. | Isotopic pattern analysis, mass accuracy. |
| NMR Spectroscopy | To confirm the chemical structure and the specific locations of deuterium incorporation. | Absence of proton signals at deuterated positions. |
| HPLC-UV | To determine chemical purity by quantifying the area percentage of the main peak relative to impurities. | Linearity, specificity, limit of detection (LOD), limit of quantification (LOQ). |
Advanced Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of Zafirlukast Impurity H D11
Chromatographic Separation Techniques for Zafirlukast (B1683622) Impurity H-d11
Chromatographic techniques are fundamental for separating Zafirlukast Impurity H-d11 from the parent drug, its non-deuterated counterpart, and other related substances. The choice of technique depends on the specific analytical challenge, such as the volatility of the impurity and the need to resolve complex isomeric mixtures.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile pharmaceutical impurities. lcms.cz For Zafirlukast and its impurities, reversed-phase HPLC (RP-HPLC) methods are commonly developed. researchgate.net The development of a robust HPLC method for this compound involves the systematic optimization of parameters such as column chemistry (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), and detector wavelength. researchgate.netnih.gov
Method validation is a critical regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose. pharmaguideline.com Validation for a method intended to quantify Zafirlukast Impurity H would utilize the deuterated standard (this compound) and would be performed according to International Conference on Harmonisation (ICH) guidelines. nih.govpharmaguideline.com This process establishes the method's specificity, linearity, accuracy, precision, and robustness. synthinkchemicals.com
Interactive Table: Illustrative HPLC Method Validation Parameters
| Validation Parameter | Typical Methodology | Acceptance Criteria |
| Specificity | The deuterated standard is spiked into a sample of the main compound (Zafirlukast) and other known impurities. The method must demonstrate that the peak for the impurity is well-resolved from all other components. | Resolution (Rs) > 2.0 between the impurity peak and the closest eluting peak. |
| Linearity | A series of solutions of the impurity standard are prepared over a defined concentration range and analyzed. A calibration curve is generated by plotting peak area against concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The recovery of the impurity is determined by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Multiple analyses of a single homogeneous sample are performed on the same day. Intermediate Precision (Inter-assay): The analysis is repeated on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 5.0% for intra-day and ≤ 10.0% for inter-day precision. iaea.org |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response. | The LOQ must be appropriate for the specified limit of the impurity in the drug substance. |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com While Zafirlukast and its primary impurities are generally non-volatile and better suited for HPLC, GC can be employed to analyze any smaller, volatile deuterated impurities that may arise from precursor materials or side reactions during synthesis. When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for impurity profiling. labcompare.com
A key consideration in the GC analysis of deuterated compounds is the chromatographic isotope effect. Deuterated analytes may have slightly different retention times than their non-deuterated (protiated) counterparts. nih.gov Typically, deuterated compounds elute slightly earlier than their protiated analogs from most common GC stationary phases, an effect that must be accounted for during method development and peak identification. nih.govnih.gov The magnitude of this effect can depend on the stationary phase and the location of the deuterium (B1214612) atoms within the molecule. nih.gov
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com SFC has emerged as a powerful tool in pharmaceutical analysis, particularly for the separation of chiral compounds and isomers. wikipedia.orgtwistingmemoirs.com Given that Zafirlukast has potential regioisomers (e.g., meta and para isomers), SFC offers a highly efficient alternative to normal-phase HPLC for resolving such closely related structures. researchgate.netresearchgate.net
The technique provides high-speed separations and better resolution for structurally similar compounds compared to traditional HPLC in certain applications. twistingmemoirs.com The use of supercritical CO2 also aligns with green chemistry principles by reducing the consumption of hazardous organic solvents. twistingmemoirs.com In the context of this compound, SFC would be an excellent choice for method development to ensure baseline separation from any potential isomeric impurities, a critical aspect of specificity in an analytical method. researchgate.net
Spectroscopic and Spectrometric Characterization of this compound
Following chromatographic separation, spectroscopic and spectrometric techniques are essential for the unambiguous identification and structural confirmation of this compound.
Mass spectrometry is indispensable for the characterization of pharmaceutical impurities. When coupled with HPLC, LC-MS provides molecular weight information for peaks detected in the chromatogram. researchgate.net For this compound, LC-MS/MS (tandem mass spectrometry) would be used to generate characteristic fragmentation patterns, providing structural information and enhancing selectivity for trace-level quantification.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the impurity. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 ppm). thermofisher.com This allows for the confident determination of the molecular formula, which is vital for a deuterated standard to confirm that the correct number of deuterium atoms has been incorporated into the structure.
Interactive Table: Illustrative HRMS Data for this compound
| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Error (ppm) |
| This compound | C₃₀H₂₆D₁₁N₃O₄ | 515.3916 | 515.3909 | -1.4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the precise localization of deuterium atoms. A combination of different NMR experiments is used for the comprehensive characterization of this compound. researchgate.net
¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the replacement of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance or significant reduction of the corresponding signal in the spectrum. studymind.co.uk This provides clear evidence of the sites of deuteration.
¹³C NMR (Carbon-13 NMR): Carbons directly bonded to deuterium atoms exhibit characteristic changes in the ¹³C NMR spectrum. The signal for a carbon attached to deuterium will typically appear as a multiplet (due to coupling with the spin-1 deuterium nucleus) and may be shifted slightly upfield compared to its protonated counterpart. illinois.edu
²H NMR (Deuterium NMR): This is the most direct method for observing the incorporated deuterium. magritek.com A ²H NMR spectrum will show signals only for the deuterium atoms in the molecule. wikipedia.org The chemical shifts in a ²H spectrum are virtually identical to those in a ¹H spectrum, making it straightforward to assign the signals and confirm the exact locations of the deuterium labels. blogspot.comillinois.edu The presence of a strong signal in the ²H NMR spectrum provides definitive proof of successful deuteration. wikipedia.org
Interactive Table: Summary of NMR Techniques for Characterizing this compound
| Nucleus | Expected Observation for this compound | Purpose of Analysis |
| ¹H NMR | Disappearance or significant reduction of proton signals at the sites of deuteration (e.g., on the cyclohexyl ring). | Confirms the location of deuterium labeling by observing the absence of expected proton signals. |
| ¹³C NMR | Splitting of carbon signals for carbons directly bonded to deuterium (C-D bonds). | Provides further confirmation of the deuteration sites and helps in the complete assignment of the carbon skeleton. |
| ²H NMR | Presence of signals at chemical shifts corresponding to the deuterated positions. | Directly detects and confirms the presence and chemical environment of the deuterium atoms, providing unambiguous proof of structure. wikipedia.org |
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Complementary Structural Data
Infrared (IR) and Ultraviolet (UV) spectroscopy serve as critical tools in the structural elucidation of pharmaceutical compounds and their impurities, including deuterated analogs like this compound. While mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide primary structural information, IR and UV spectroscopy offer complementary data that confirm functional groups and conjugated systems within the molecule.
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores and conjugated systems. The UV spectrum of this compound is predicted to be virtually identical to that of the non-deuterated Zafirlukast impurity H. The isotopic substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule. Therefore, the wavelength of maximum absorption (λmax) and the molar absorptivity would remain unchanged. The UV spectrum is valuable for confirming the presence of the conjugated indole (B1671886) and benzene (B151609) ring systems within the impurity's structure and is often used for quantitative analysis due to its sensitivity.
Method Validation Parameters for this compound Analysis
The validation of an analytical method ensures its reliability for the intended purpose. For the analysis of this compound, method validation would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and the active pharmaceutical ingredient (API), Zafirlukast. For this compound, specificity would be demonstrated by showing that the analytical signal for this impurity is not affected by other known impurities of Zafirlukast. This is typically achieved by spiking the sample with known impurities and demonstrating that the peak for this compound is well-resolved from all other peaks.
Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the impurity standard and plotting the analytical response versus the concentration.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is recovered is calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Table 1: Illustrative Method Validation Parameters for this compound The following data is for illustrative purposes and represents typical acceptance criteria for a validated analytical method.
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | Resolution > 2.0 between this compound and adjacent peaks. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For a High-Performance Liquid Chromatography (HPLC) method, these parameters could include the pH of the mobile phase, the mobile phase composition, column temperature, and flow rate. The evaluation of robustness is crucial during the method development phase to ensure the reliability of the method during routine use.
Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This demonstrates the transferability of the analytical method.
Table 2: Illustrative Robustness Study Parameters for this compound Analysis The following data is for illustrative purposes and represents typical parameters varied in a robustness study.
| Parameter | Variation |
|---|---|
| Mobile Phase pH | ± 0.2 units |
| Organic Modifier in Mobile Phase | ± 2% |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 0.1 mL/min |
| Wavelength | ± 2 nm |
Hyphenated Techniques and Automation in Comprehensive Impurity Profiling
Comprehensive impurity profiling of pharmaceuticals like Zafirlukast relies heavily on advanced analytical techniques that provide both separation and structural identification capabilities. Hyphenated techniques, which couple a separation technique with a spectroscopic technique, are indispensable in this regard. ijsdr.orgajrconline.org
Hyphenated Techniques: The most powerful hyphenated technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). resolvemass.caijprajournal.com LC-MS combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the detection, quantification, and preliminary structural elucidation of impurities, even at trace levels. For this compound, LC-MS would not only separate it from other impurities but also provide its exact mass, confirming its elemental composition and the presence of the deuterium atoms. Further fragmentation analysis (MS/MS) can provide detailed structural information, helping to pinpoint the location of the deuterium labels.
Automation: Automation is increasingly being integrated into pharmaceutical analysis to improve efficiency, throughput, and data quality. uhplcs.comaelabgroup.com Automated HPLC systems can perform sample injection, data acquisition, and even data processing with minimal human intervention. drawellanalytical.com This reduces the potential for human error and allows for continuous operation, which is particularly beneficial for routine quality control and stability studies. mastelf.comchromatographyonline.com In the context of impurity profiling for Zafirlukast, automated systems can be programmed to analyze numerous samples, track the levels of impurities like H-d11 over time, and flag any out-of-specification results, ensuring consistent product quality. uhplcs.com
Application of Zafirlukast Impurity H D11 As a Deuterated Reference Standard
Role in Quantitative Bioanalytical Method Development and Validation
The development of robust bioanalytical methods is fundamental for pharmacokinetic and toxicokinetic studies, which are essential components of drug development. These methods must be meticulously validated to ensure that the data generated are reliable. Zafirlukast (B1683622) Impurity H-d11 plays a pivotal role in this process.
During method development, a stable isotope-labeled internal standard like Zafirlukast Impurity H-d11 is the preferred choice, especially for liquid chromatography-mass spectrometry (LC-MS) based assays. This is because its physicochemical properties are nearly identical to the analyte of interest (Zafirlukast Impurity H), but it is distinguishable by its higher mass. This near-identical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and chromatographic retention times.
The validation of a bioanalytical method assesses several parameters to demonstrate its suitability for its intended purpose. The use of a deuterated internal standard is crucial for establishing the following:
Accuracy and Precision: By adding a known concentration of this compound to calibration standards, quality control samples, and the unknown study samples, any variability introduced during sample preparation and analysis can be normalized. This leads to more accurate and precise quantification of Zafirlukast Impurity H.
Matrix Effect: Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. As this compound co-elutes with the analyte, it is subjected to the same matrix effects. The ratio of the analyte response to the internal standard response remains constant, thereby mitigating the impact of the matrix on the final quantitative result.
Recovery: The efficiency of the extraction process can vary between samples. By tracking the recovery of the deuterated internal standard, a reliable correction can be made for any loss of the analyte during sample preparation.
The following table summarizes key validation parameters where a deuterated internal standard is instrumental:
| Validation Parameter | Role of this compound |
| Accuracy | Normalizes for variability, ensuring the measured concentration is close to the true value. |
| Precision | Minimizes random errors, leading to high reproducibility of results. |
| Selectivity | Helps to distinguish the analyte from other components in the matrix due to its specific mass. |
| Matrix Effect | Compensates for ion suppression or enhancement caused by the biological matrix. |
| Recovery | Corrects for inconsistencies in the sample extraction process. |
Utilization in Mass Spectrometry Calibration and Internal Standard Strategies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. In these applications, this compound is an ideal internal standard.
The fundamental principle of using a stable isotope-labeled internal standard is the stable isotope dilution assay. A known amount of this compound is spiked into the sample containing an unknown amount of Zafirlukast Impurity H. The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
The concentration of the analyte is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve. This curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Key aspects of its utilization include:
Calibration: The use of this compound in the calibration standards helps to construct a linear and reliable calibration curve, which is essential for accurate quantification over a specific concentration range.
Internal Standard Response Monitoring: Throughout an analytical run, the response of the internal standard is monitored. Any significant deviation can indicate a problem with a specific sample's preparation or injection, allowing for the identification of outlier data.
The following table illustrates the typical mass transitions that would be monitored in an LC-MS/MS analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zafirlukast Impurity H | [Exact mass of Impurity H + H]+ | [Fragment ion 1]+, [Fragment ion 2]+ |
| This compound | [Exact mass of Impurity H-d11 + H]+ | [Corresponding fragment ion 1]+, [Corresponding fragment ion 2]+ |
Development and Certification of Deuterated Pharmaceutical Reference Materials
The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference materials used. The development and certification of deuterated pharmaceutical reference materials like this compound is a rigorous process.
Development: The synthesis of this compound involves introducing eleven deuterium (B1214612) atoms into the Zafirlukast Impurity H molecule. The position of the deuterium labels is carefully chosen to be on non-exchangeable positions to ensure the stability of the label throughout the analytical process.
Certification: Once synthesized, the material undergoes a comprehensive certification process to establish its identity, purity, and concentration. This process typically involves:
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are used to confirm the chemical structure and the location of the deuterium labels.
Purity Assessment: The chemical purity is determined using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and/or mass spectrometry. The isotopic purity is also critically assessed to ensure a low level of the unlabeled analyte. The presence of a significant amount of the unlabeled impurity in the deuterated standard can lead to inaccurate results.
Quantitative Analysis: A precise concentration of the reference material in a solution is often determined using quantitative NMR (qNMR) or by assaying it against a well-characterized primary standard.
A Certificate of Analysis (CoA) is issued for the certified reference material, which provides detailed information about its characterization.
The table below outlines the key steps in the lifecycle of a deuterated reference material:
| Stage | Description | Key Analytical Techniques |
| Synthesis | Chemical synthesis to introduce deuterium atoms into the target molecule. | Organic synthesis techniques |
| Purification | Removal of impurities and unreacted starting materials. | Preparative chromatography |
| Structural Elucidation | Confirmation of the chemical structure and isotopic labeling. | NMR, High-Resolution MS |
| Purity Determination | Assessment of chemical and isotopic purity. | HPLC-UV, LC-MS, GC-MS |
| Certification | Assignment of a certified purity or concentration value. | qNMR, Gravimetry |
| Stability Testing | Evaluation of the material's stability under defined storage conditions. | HPLC-UV, LC-MS |
Impurity Profiling and Control Strategies for Zafirlukast Formulations
Integration of Zafirlukast (B1683622) Impurity H-d11 within the Overall Impurity Profile of Zafirlukast Drug Substance and Product
The impurity profile of a drug substance provides a comprehensive overview of all potential and actual impurities, including starting materials, by-products, intermediates, degradation products, reagents, and catalysts. Zafirlukast Impurity H, and by extension its deuterated form, is a by-product of the manufacturing process. researchgate.net While specific quantitative data on the typical levels of Impurity H-d11 in final drug products is not extensively published, studies on the non-deuterated Impurity H have shown that it can be effectively removed during the work-up and purification stages of manufacturing. researchgate.net One study noted that impurities G and H were "completely washed out" after the isolation of the product, suggesting that their levels in the final drug substance are expected to be very low or non-existent. researchgate.net
Table 1: Known Process-Related Impurities of Zafirlukast
| Impurity Designation | Type |
| Impurity A | Process-Related |
| Impurity B | Process-Related |
| Impurity C | Process-Related |
| Impurity D | Process-Related |
| Impurity E | Process-Related |
| Impurity F | Process-Related |
| Impurity G | Process-Related |
| Impurity H | Process-Related |
This table is based on research identifying eight process-related impurities in Zafirlukast synthesis. researchgate.net
Establishment of Detection and Quantification Thresholds for Deuterated Impurities
The establishment of detection and quantification thresholds for any impurity is a critical aspect of pharmaceutical quality control. For deuterated impurities like Zafirlukast Impurity H-d11, these thresholds are determined based on regulatory guidelines and the capabilities of the analytical methods employed.
According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances are subject to reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. fda.gov While there are no specific guidelines solely for deuterated impurities, the general principles for impurities would apply. The reporting threshold is the level above which an impurity must be reported in the drug substance specification. The identification threshold is the level above which the structure of the impurity must be confirmed. The qualification threshold is the level above which the biological safety of the impurity must be established.
Table 2: Illustrative ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general ICH Q3A guidelines and the specific thresholds for Zafirlukast would be based on its approved maximum daily dose. fda.gov
The analytical methods used for detecting and quantifying this compound would typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netnih.gov LC-MS is a powerful technique for separating and identifying structurally similar compounds, and its high sensitivity allows for the detection and quantification of impurities at very low levels. The use of a deuterated internal standard can further enhance the accuracy and precision of the quantification method.
The limit of detection (LOD) and limit of quantification (LOQ) for an analytical method are experimentally determined and validated. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For this compound, the development of a validated analytical method would be necessary to establish these critical parameters.
Process Control and Mitigation Strategies for this compound Formation
The most effective strategy for controlling impurities is to prevent their formation during the manufacturing process. This requires a thorough understanding of the reaction mechanisms and the influence of various process parameters.
Research into the synthesis of Zafirlukast has identified the root causes of the formation of its process-related impurities. researchgate.net While the specific reaction conditions leading to the formation of Impurity H are not detailed in publicly available literature, the fact that it is a known process-related impurity indicates that its formation is linked to specific steps in the synthetic route.
A key mitigation strategy identified in the literature is the purification process. One study explicitly states that after the work-up process to isolate the final Zafirlukast product, impurities G and H were "completely washed out". researchgate.net This suggests that a well-designed purification procedure, likely involving steps such as extraction, crystallization, and washing, is highly effective in removing Impurity H, and consequently, its deuterated analog.
Further process control strategies could include:
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can minimize the formation of unwanted by-products like Impurity H.
Purity of Starting Materials: Ensuring the high purity of starting materials and reagents is crucial to prevent the introduction of substances that could lead to the formation of impurities.
In-process Controls: Monitoring the progress of the reaction and the formation of impurities at critical stages can allow for timely interventions to prevent their accumulation.
Advanced Purification Techniques: Employing advanced purification techniques, such as preparative chromatography, can be used to remove even trace amounts of stubborn impurities if necessary.
By implementing a robust control strategy that combines process optimization and effective purification, the levels of Zafirlukast Impurity H and its deuterated form, H-d11, can be effectively managed to ensure the quality, safety, and consistency of the final drug product.
Table 3: Summary of Control Strategies for this compound
| Strategy | Description |
| Process Optimization | Fine-tuning reaction parameters (temperature, pressure, etc.) to disfavor the formation of Impurity H. |
| Raw Material Control | Utilizing high-purity starting materials and reagents to prevent the introduction of precursors to Impurity H. |
| In-Process Monitoring | Real-time analysis during synthesis to track and control the levels of Impurity H. |
| Effective Purification | Implementing robust work-up and purification steps, such as washing and crystallization, to remove Impurity H from the final product. |
Investigation of Metabolic Fate and Biotransformation Pathways of Deuterated Zafirlukast Analogs Preclinical and in Vitro Studies
In Vitro Metabolic Stability and Kinetic Isotope Effect (KIE) Studies with Deuterated Zafirlukast (B1683622) Analogs
The introduction of deuterium (B1214612) at specific molecular positions is a common strategy in medicinal chemistry to enhance a drug's metabolic stability. nih.gov This improvement is primarily due to the kinetic isotope effect (KIE), a phenomenon where the substitution of a hydrogen atom with its heavier isotope, deuterium, slows the rate of a chemical reaction. portico.orgnih.gov The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond, making it 6 to 10 times more stable. nih.govportico.org A primary KIE is observed when the bond to the deuterium is broken in the rate-determining step of the metabolic reaction. portico.org
For zafirlukast, in vitro studies using human liver microsomes have established that its metabolism is principally mediated by the cytochrome P450 isoenzymes CYP2C9 and CYP3A4. researchgate.netwikipedia.orgnih.gov The major biotransformation pathway is hydroxylation by CYP2C9, while CYP3A4 is also involved. nih.gov
Given this, deuterating zafirlukast or its impurities at metabolically active sites would be expected to decrease the rate of metabolism, thereby increasing the compound's half-life (t½) and stability in in vitro systems like human liver microsomes (HLMs). nuvisan.com While specific experimental data for deuterated zafirlukast analogs are not publicly available, a hypothetical study could yield results similar to those presented in the table below.
Table 1: Illustrative In Vitro Metabolic Stability of Zafirlukast vs. a Hypothetical Deuterated Analog
| Compound | System | Incubation Time (min) | % Parent Compound Remaining | Calculated In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|---|---|---|
| Zafirlukast | Human Liver Microsomes | 60 | 35% | 45 | 30.8 |
| Hypothetical Deuterated Zafirlukast Analog | Human Liver Microsomes | 60 | 70% | 115 | 12.1 |
Identification of Biotransformation Products via In Vitro Enzymatic Systems (e.g., Liver Microsomes, Recombinant CYP Enzymes)
In vitro systems are crucial for identifying metabolic pathways and the enzymes responsible. Studies on zafirlukast have utilized human liver microsomes and recombinant CYP enzymes to elucidate its biotransformation. researchgate.netnih.gov
A key metabolic activation pathway for zafirlukast, catalyzed exclusively by CYP3A enzymes, involves dehydrogenation through two sequential one-electron oxidations. nih.gov This process forms a reactive, electrophilic α,β-unsaturated iminium intermediate. researchgate.netnih.gov In in vitro incubations with hepatic microsomes, this reactive metabolite can be "trapped" using glutathione (B108866) (GSH), forming a stable GSH adduct that can be identified by mass spectrometry and NMR. nih.gov The formation of this adduct confirms the metabolic pathway. nih.gov
Besides this CYP3A4-mediated pathway, zafirlukast is extensively metabolized into several hydroxylated metabolites, primarily through the CYP2C9 pathway. nih.govfda.gov These metabolites are significantly less potent than the parent drug and are mainly excreted in the feces. nih.govfda.gov
For a deuterated analog such as Zafirlukast impurity H-d11, one would anticipate the formation of the corresponding deuterated versions of these known metabolites. The position of the deuterium atoms would determine which metabolic pathway is most affected. If deuteration occurs at a primary site of hydroxylation, the formation of that hydroxylated metabolite would be slowed, potentially shunting the metabolism towards other pathways, an effect known as "metabolic switching."
Table 2: Known Metabolic Pathways of Zafirlukast and Involved Enzymes
| Metabolic Pathway | Key Enzyme(s) | Intermediate/Product | In Vitro System |
|---|---|---|---|
| Dehydrogenation | CYP3A4 | α,β-Unsaturated Iminium Species | Human Liver Microsomes, Recombinant CYP3A4 |
| Hydroxylation | CYP2C9 (major), CYP3A4 | Hydroxylated Metabolites | Human Liver Microsomes |
| Adduct Formation (for trapping) | CYP3A4 (initiating enzyme) | GSH Adduct | Human Liver Microsomes + GSH |
Comparative Metabolic Profiling of Deuterated Versus Non-Deuterated Zafirlukast in Preclinical Models
For non-deuterated zafirlukast, preclinical studies in rats have confirmed in vivo metabolic activation, as the same GSH adduct detected in microsomes was also found in the bile of rats dosed with the drug. nih.gov The primary route of elimination is through the feces, which contains the hydroxylated metabolites. fda.gov
A comparative study with a deuterated analog would aim to quantify differences in the parent drug's exposure (AUC, Cmax) and half-life, and the rate and quantity of metabolite formation. Due to the kinetic isotope effect, it would be hypothesized that the deuterated analog would exhibit a longer half-life, higher plasma concentrations over time, and a reduced rate of metabolite formation compared to its non-deuterated counterpart.
Table 3: Hypothetical Comparative Pharmacokinetic Parameters in a Preclinical Rat Model
| Parameter | Zafirlukast | Hypothetical Deuterated Zafirlukast Analog | Expected Outcome |
|---|---|---|---|
| T½ (plasma, hours) | 8 | 14 | Increased half-life |
| Cmax (ng/mL) | 750 | 950 | Increased maximum concentration |
| AUC (ng·h/mL) | 4500 | 8100 | Increased overall exposure |
| Metabolite Formation Rate | Normal | Slower | Decreased rate of clearance |
Regulatory and Quality Assurance Perspectives on Deuterated Impurities in Pharmaceuticals
Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A/Q3B)
The bedrock of impurity control in new drug substances and products is provided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). These guidelines establish a systematic approach for the identification, qualification, and control of impurities to ensure the safety and quality of pharmaceuticals.
ICH Q3A and Q3B outline specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. These thresholds are crucial for determining the level of scrutiny an impurity must undergo.
| Threshold | ICH Q3A (Drug Substance) | ICH Q3B (Drug Product) |
| Reporting Threshold | The level above which an impurity must be reported. | The level above which a degradation product must be reported. |
| Identification Threshold | The level above which the structure of an impurity must be determined. | The level above which the structure of a degradation product must be determined. |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | The level above which a degradation product's biological safety must be established. |
This table provides a simplified overview of the thresholds defined in the ICH Q3A and Q3B guidelines.
While these guidelines are well-established for conventional small molecule drugs, their application to deuterated compounds and their associated isotopic impurities presents a unique set of challenges and considerations.
Documentation and Justification Requirements for the Control of Deuterated Impurities
In the absence of specific guidelines, a proactive and scientifically sound approach is necessary when addressing deuterated impurities in a new drug submission. The documentation and justification for the control of these impurities should be comprehensive and transparent.
Key elements of this documentation include:
A Detailed Description of the Manufacturing Process: This should highlight the steps where deuterium (B1214612) is introduced and where isotopic impurities may arise.
Characterization of the Isotopic Distribution: A thorough analysis of the isotopic composition of the drug substance, including the identification and quantification of major isotopologues, is essential.
A Rationale for the Proposed Acceptance Criteria: This justification should be based on a combination of factors, including:
The levels of impurities present in the batches used in non-clinical and clinical studies.
An assessment of the potential for the isotopic impurities to affect the safety and efficacy of the drug product.
The technical feasibility of controlling the impurities to the proposed levels.
Validated Analytical Methods: The submission must include detailed information on the analytical methods used to control the isotopic impurities, along with full validation data demonstrating their suitability for this purpose.
Zafirlukast (B1683622) Impurity H-d11: A Case Study
Zafirlukast is a leukotriene receptor antagonist used in the management of asthma. "Zafirlukast impurity H-d11" is the deuterium-labeled analogue of Zafirlukast Impurity H. It serves as a crucial tool in the analytical testing of zafirlukast, acting as an internal standard for chromatographic and mass spectrometric assays. The use of a stable isotope-labeled internal standard allows for more accurate quantification of the corresponding non-labeled impurity in the active pharmaceutical ingredient.
Below are some of the known properties of this compound:
| Property | Value |
| Molecular Formula | C30H26D11N3O4 |
| Molecular Weight | 514.70 g/mol |
| Primary Use | Certified Reference Material / Internal Standard |
| Typical Analytical Techniques | HPLC, Mass Spectrometry, NMR |
This table summarizes the basic chemical and analytical information for this compound.
The control of such a deuterated compound, when used as a reference standard, is critical to ensure the accuracy and reliability of the analytical data generated for the quality control of the final drug product. The purity of the deuterated standard itself must be well-characterized, with any non-deuterated or partially deuterated variants treated as impurities of the standard.
Emerging Research Directions and Methodological Advancements in Deuterated Impurity Science
Computational Chemistry and In Silico Modeling for Predicting Deuterated Impurity Formation and Stability
Computational chemistry and in silico modeling have become indispensable tools in modern drug development for predicting and understanding the formation and stability of impurities, including their deuterated analogues. These computational approaches offer a cost-effective and time-efficient means to assess potential risks and guide experimental studies.
Predicting Impurity Formation:
Software platforms can predict the degradation pathways of drug substances under various stress conditions. pharmaceutical-technology.com By understanding the degradation mechanisms of Zafirlukast (B1683622), for instance, the potential for the formation of Impurity H through hydrolysis can be modeled. nih.gov This predictive capability can be extended to its deuterated form, Zafirlukast impurity H-d11, by considering the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can influence the rate of reactions, including degradation pathways. brightspec.com Computational models can simulate these effects to predict the likelihood and rate of formation of deuterated impurities.
Assessing Stability and Toxicity:
In silico tools are also employed to predict the toxicological profiles of impurities. musechem.comclearsynthdeutero.com Software suites can assess the genotoxic and carcinogenic potential of impurities, which is a critical aspect of drug safety. musechem.com These predictions are based on the structure of the molecule and can help in classifying impurities according to regulatory guidelines. Furthermore, computational methods can model the stability of deuterated compounds, which are often more stable than their non-deuterated counterparts, potentially leading to an extended shelf life. nih.gov
Table 1: In Silico Tools in Deuterated Impurity Science
| Tool Type | Application in Deuterated Impurity Profiling | Key Advantages |
| Degradation Prediction Software | Predicts potential degradation pathways and formation of impurities like Zafirlukast Impurity H. | Early identification of potential impurities, aids in analytical method development. |
| Toxicity Prediction Software | Assesses genotoxic and carcinogenic potential of impurities based on their structure. | Cost-effective initial safety assessment, supports regulatory submissions. |
| Molecular Modeling Software | Simulates the kinetic isotope effect on reaction rates and molecular stability. | Provides insights into the relative formation rates and stability of deuterated vs. non-deuterated impurities. |
| ADME Prediction Tools | Models the absorption, distribution, metabolism, and excretion properties of compounds. | Helps in understanding how deuteration might alter the pharmacokinetic profile of an impurity. |
Innovations in Isotopic Labeling Techniques for Pharmaceutical Compounds
The synthesis of deuterated compounds, including impurities for use as analytical standards, relies on innovative isotopic labeling techniques. Recent advancements have focused on improving the efficiency, selectivity, and accessibility of these methods.
Late-Stage Functionalization and Hydrogen Isotope Exchange (HIE):
A significant innovation is the development of late-stage functionalization techniques, which allow for the introduction of deuterium (B1214612) into a molecule at a later step in the synthesis. This is particularly advantageous as it avoids the need to carry the isotopic label through a multi-step synthesis. Hydrogen Isotope Exchange (HIE) is a powerful method for late-stage deuteration. musechem.com Catalysts based on metals like iridium and ruthenium have shown high efficiency in facilitating HIE reactions, enabling the selective replacement of hydrogen with deuterium in complex molecules. musechem.com
Site-Selective Deuteration:
A key challenge in isotopic labeling is achieving site-selectivity, meaning the introduction of deuterium at a specific position in the molecule. Recent research has focused on developing catalysts and methods that can direct the deuteration to a desired location. For example, copper-catalyzed methods have been developed for the site-specific and degree-controlled deuteration of alkyl groups. nih.gov Silver-catalyzed C-H bond deuteration has also been shown to be effective for five-membered aromatic heterocycles, which are common structural motifs in pharmaceuticals. x-chemrx.com These methods offer precise control over the labeling process, which is crucial for synthesizing specific deuterated standards like this compound.
Flow Chemistry for Isotope Labeling:
The use of flow chemistry is another emerging trend in isotopic labeling. researchgate.net This technique offers advantages such as precise control over reaction parameters, improved safety, and the potential for automation, making the synthesis of deuterated compounds more efficient and scalable. researchgate.net
Future Directions in High-Throughput Screening and Analytical Technologies for Impurity Profiling
The detection and characterization of impurities, including their deuterated forms, are critical for ensuring the quality and safety of pharmaceuticals. Future advancements in high-throughput screening (HTS) and analytical technologies are aimed at improving the speed, sensitivity, and comprehensiveness of impurity profiling.
Advanced Mass Spectrometry Techniques:
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone of impurity analysis. Future developments will likely focus on even faster and more sensitive instruments capable of detecting and identifying trace-level impurities. The use of accurate mass measurements allows for the determination of elemental compositions, which is crucial for identifying unknown impurities. researchgate.net Software tools that automate the process of peak finding, formula assignment, and structure prediction are becoming increasingly sophisticated, enabling more efficient impurity profiling. researchgate.net
Hyphenated and Real-Time Analytical Methods:
The integration of multiple analytical techniques, known as hyphenation, will continue to be a key area of development. For instance, the coupling of LC with nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about impurities in complex mixtures. Real-time mass spectrometry techniques, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), are also being explored for their potential in providing rapid and direct analysis of volatile impurities. acs.org
Table 2: Emerging Analytical Technologies for Deuterated Impurity Profiling
| Technology | Principle | Application in Deuterated Impurity Analysis |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) | Separation of compounds followed by highly accurate mass determination. | Sensitive detection and identification of known and unknown impurities, including deuterated species. |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Direct coupling of chromatographic separation with NMR spectroscopy. | Provides detailed structural elucidation of isolated impurities without the need for extensive purification. |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Real-time, direct analysis of volatile compounds. | Rapid screening for volatile impurities and potential for process monitoring. |
| Automated Structure Verification (ASV) Software | Software that compares experimental data with predicted spectral data. | Accelerates the confirmation of impurity structures. nih.gov |
Role of Deuterated Impurities in Advancing Fundamental Understanding of Drug Metabolism and Chemistry
The study of deuterated compounds, including impurities, provides valuable insights into fundamental aspects of drug metabolism and chemical reactivity. The kinetic isotope effect (KIE) is a central concept in this area.
Elucidating Metabolic Pathways:
The substitution of hydrogen with deuterium can significantly slow down metabolic reactions that involve the cleavage of a C-H bond. brightspec.com This phenomenon is a powerful tool for studying drug metabolism. By comparing the metabolic profiles of a drug and its deuterated analogue, researchers can identify the specific sites of metabolic attack. For example, if a particular metabolite is formed at a much lower rate from the deuterated compound, it indicates that the deuterated position is a primary site of metabolism. Zafirlukast is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. x-chemrx.com The presence of a deuterated impurity like this compound could be used in research to probe the specific metabolic pathways of Zafirlukast and its impurities.
Understanding Reaction Mechanisms:
The KIE is also a valuable tool for elucidating the mechanisms of chemical reactions. By measuring the rates of a reaction with both the deuterated and non-deuterated reactants, chemists can gain information about the rate-determining step of the reaction. This fundamental understanding is crucial for optimizing synthetic routes and controlling the formation of impurities.
Improving Pharmacokinetic Properties:
The insights gained from studying deuterated compounds have led to the development of "deuterated drugs" with improved pharmacokinetic properties. brightspec.comnih.gov By strategically placing deuterium at sites of metabolism, the metabolic stability of a drug can be enhanced, leading to a longer half-life and potentially a more favorable dosing regimen. nih.gov This concept, known as "deuterium switching," has resulted in the approval of several deuterated drugs by regulatory agencies. The study of deuterated impurities contributes to this broader understanding of how isotopic substitution can be used to modulate the properties of pharmaceutical compounds.
Q & A
Q. How can Zafirlukast Impurity H-d11 be reliably identified and quantified in drug substance batches?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural identity. For quantification, validated reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended .
- Reference Standards : Compare retention times and spectral data with a certified reference standard of Impurity H-d11. Ensure purity assessment of the reference material via differential scanning calorimetry (DSC) or elemental analysis .
- Validation Parameters : Establish specificity, linearity (R² ≥0.99), and accuracy (recovery 98–102%) per ICH Q2(R1) guidelines. Include system suitability tests (e.g., tailing factor <2) .
Q. What synthetic routes are optimal for generating this compound in controlled laboratory settings?
Methodological Answer:
- Deuterated Synthesis : Use deuterium-labeled precursors (e.g., deuterated acetic anhydride) in the final acetylation step of Zafirlukast synthesis to introduce the d11 isotope. Monitor deuteration efficiency via MS isotopic patterns .
- Purification : Employ preparative chromatography with a C18 column and acetonitrile/water gradient. Validate purity (>98%) using LC-MS and ensure residual solvents comply with ICH Q3C limits .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling between different analytical labs?
Methodological Answer:
- Cross-Lab Harmonization : Standardize protocols for sample preparation (e.g., extraction solvents, sonication time) and instrument calibration. Share raw chromatograms and integration parameters to identify discrepancies in peak assignment .
- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to compare impurity profiles. Investigate potential matrix effects or column degradation if variability exceeds 5% .
Q. What experimental design is recommended for stability studies of this compound under stress conditions?
Methodological Answer:
- Forced Degradation : Expose Impurity H-d11 to hydrolytic (acid/alkaline), oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress. Use LC-MS to track degradation products and identify labile functional groups (e.g., acetylated moieties) .
- Kinetic Modeling : Determine degradation rate constants (k) at 40°C/75% RH using the Arrhenius equation. Establish a correlation between impurity formation and pH/temperature .
Q. How can researchers develop a stability-indicating method (SIM) for Impurity H-d11 in the presence of structurally similar degradants?
Methodological Answer:
- Chromatographic Optimization : Screen columns (e.g., HILIC, C18) and mobile phases (e.g., ammonium formate buffer with 0.1% formic acid) to achieve baseline separation (resolution >2.0) between Impurity H-d11 and degradants .
- Forced Degradation Validation : Spiked samples should demonstrate method specificity under all stress conditions. Quantify limits of detection (LOD ≤0.05%) and quantitation (LOQ ≤0.15%) via signal-to-noise ratios .
Q. What strategies mitigate interference from matrix effects during impurity analysis in biological samples?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to remove phospholipids and proteins. Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., Impurity H-d11-d₃) .
- Matrix-Matched Calibration : Prepare calibration curves in blank biological matrix (e.g., plasma) to account for ion suppression/enhancement in LC-MS/MS .
Methodological Considerations for Data Interpretation
- Statistical Rigor : Report relative standard deviation (RSD) for intra-/inter-day precision. Use ANOVA to compare batch-to-batch variability .
- Metabolite Interference : In in vivo studies, differentiate Impurity H-d11 from endogenous metabolites via high-resolution MS (HRMS) and stable isotope tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
